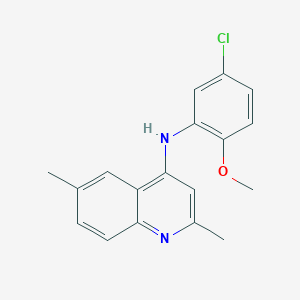
N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine, also known as CQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CQ belongs to the class of drugs known as quinolines, which have been found to possess a wide range of biological activities.
作用机制
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine is not fully understood, but it is believed to involve the inhibition of lysosomal acidification and autophagy. N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine has been found to accumulate in lysosomes, where it inhibits the function of lysosomal enzymes and disrupts the normal function of lysosomes. This leads to the accumulation of undigested cellular components, which can trigger cell death pathways.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria, by interfering with heme detoxification. N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine has also been found to inhibit the replication of a number of viruses by altering the pH of endosomes and lysosomes, which are required for viral entry and replication. In addition, N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine has been shown to induce apoptosis in cancer cells by inhibiting autophagy and lysosomal function.
实验室实验的优点和局限性
N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine has a number of advantages for use in lab experiments. It is a well-established compound with a known synthesis method and has been extensively studied for its biological activities. N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine is also relatively inexpensive and widely available. However, there are also some limitations to the use of N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine in lab experiments. It has been found to have low solubility in aqueous solutions, which can limit its effectiveness in certain assays. In addition, N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine has been found to have some cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
未来方向
There are a number of future directions for research on N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine. One area of interest is the development of new derivatives of N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine that have improved solubility and efficacy. Another area of interest is the investigation of the potential of N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, there is also interest in the use of N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine as a tool for studying lysosomal function and autophagy in cells.
合成方法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine involves the reaction of 5-chloro-2-methoxyaniline with 2,6-dimethyl-4-chloroquinoline in the presence of a base. The resulting product is then purified by recrystallization to obtain pure N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine. This synthesis method has been well-established and is widely used in the production of N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine for research purposes.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine has been extensively studied for its potential therapeutic applications. It has been found to possess antimalarial, antiviral, and anticancer activities. N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine has been used as an antimalarial drug for decades and is still used today, although its effectiveness has been reduced due to the emergence of drug-resistant strains of malaria. N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine has also been found to have antiviral activity against a number of viruses, including HIV, Zika, and Ebola. In addition, N-(5-chloro-2-methoxyphenyl)-2,6-dimethyl-4-quinolinamine has been shown to have anticancer activity against a variety of cancer cell lines.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2,6-dimethylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-11-4-6-15-14(8-11)16(9-12(2)20-15)21-17-10-13(19)5-7-18(17)22-3/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKXQGLFATXWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2,6-dimethylquinolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-ethoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5770259.png)
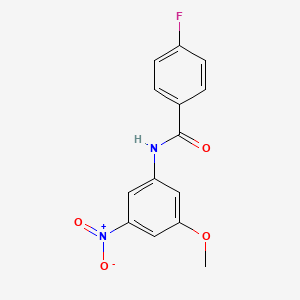


![7-nitro-2-(2-thienyl)-3-[(2-thienylmethylene)amino]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5770289.png)
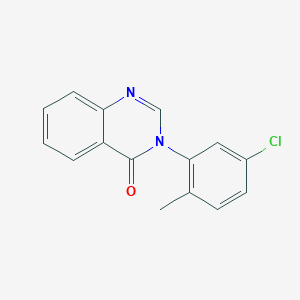
![4-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}benzonitrile](/img/structure/B5770309.png)
![N'-[(2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5770315.png)
![2-(ethylthio)-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5770323.png)
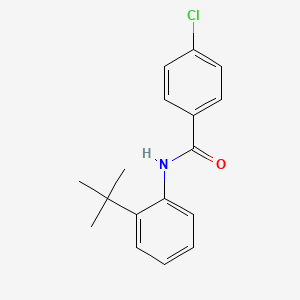
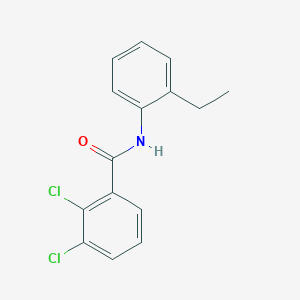
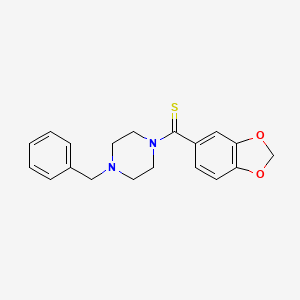
![N'-(2,4-dimethoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5770355.png)
![3-chloro-4-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5770359.png)